molecular formula C19H22N2O2 B244768 N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide

N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide

Katalognummer B244768
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: GBKNUFRKLIRHPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide, also known as BDP9066, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of molecules known as benzamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In

Wirkmechanismus

The exact mechanism of action of N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various signaling pathways. N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor effects, N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide has been shown to have antiviral activity against the hepatitis C virus (HCV). It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapies for various disease conditions. However, one of the major limitations of N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide. One area of research could be the development of new formulations that improve its solubility and bioavailability. Another area of research could be the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate its potential therapeutic applications in other disease conditions.

Synthesemethoden

N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide can be synthesized through a series of chemical reactions starting with 3,5-dimethylbenzoic acid and 4-aminobutyric acid. The first step involves the conversion of 3,5-dimethylbenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 4-aminobutyric acid in the presence of a base such as triethylamine to form the corresponding amide. The final step involves the acylation of the amide with butanoyl chloride to yield N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its anti-inflammatory properties. In a study conducted on rats, N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide was found to significantly reduce the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the serum and synovial fluid of rats with adjuvant-induced arthritis.
Another area of research has been its antitumor effects. N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. In a study conducted on mice with breast cancer, N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide was found to significantly reduce the tumor volume and weight, and increase the survival rate of the mice.

Eigenschaften

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-5-18(22)20-16-6-8-17(9-7-16)21-19(23)15-11-13(2)10-14(3)12-15/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

GBKNUFRKLIRHPF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C

Kanonische SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.